molecular formula C12H18N2 B1431822 3-[2-(Piperidin-4-yl)ethyl]pyridine CAS No. 1256824-21-1

3-[2-(Piperidin-4-yl)ethyl]pyridine

Cat. No.: B1431822
CAS No.: 1256824-21-1
M. Wt: 190.28 g/mol
InChI Key: ZBGGTPZQCAWJHO-UHFFFAOYSA-N
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Description

3-[2-(Piperidin-4-yl)ethyl]pyridine, also known as PEP, is an important organic compound with a wide range of applications in various fields of research and industry. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are significant synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Mechanism of Action

Target of Action

The primary targets of 3-[2-(Piperidin-4-yl)ethyl]pyridine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play a significant role in cell growth and survival, and their dysregulation is often associated with the development of cancer .

Mode of Action

This compound interacts with its targets (ALK and ROS1) by inhibiting their kinase activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of ALK and ROS1 by this compound affects several biochemical pathways. These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which regulates cell proliferation . The disruption of these pathways leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

Piperidine derivatives are generally well absorbed and widely distributed in the body . They are metabolized by various enzymes in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to the shrinkage of tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other medications can affect its absorption and metabolism, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

3-[2-(Piperidin-4-yl)ethyl]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a dual inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are critical in certain cancer pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and preventing the downstream signaling that leads to cancer cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in cancer cell growth and survival, leading to reduced proliferation and increased apoptosis . Additionally, this compound can alter gene expression patterns, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes such as ALK and ROS1 . This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting the signaling pathways that promote cancer cell growth. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression, resulting in long-lasting effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit target enzymes and reduce cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound are then excreted through the kidneys. The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its potential for causing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through active transport mechanisms, and it can accumulate in certain tissues such as the liver and kidneys . The distribution of this compound within the body can affect its therapeutic efficacy and toxicity profile .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with target enzymes and other biomolecules . Additionally, this compound can be transported to specific subcellular compartments such as the nucleus, where it can influence gene expression and other cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGGTPZQCAWJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288724
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256824-21-1
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256824-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[2-(4-piperidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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